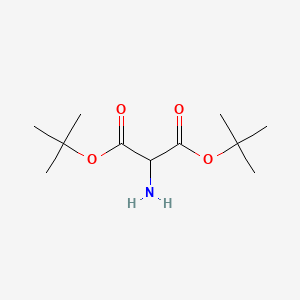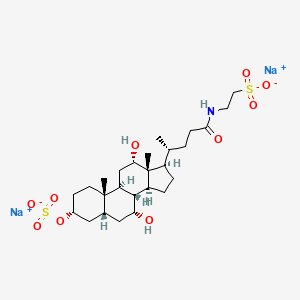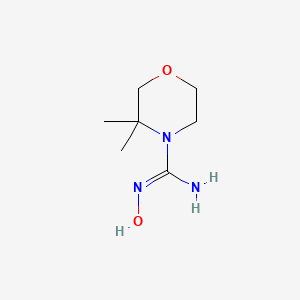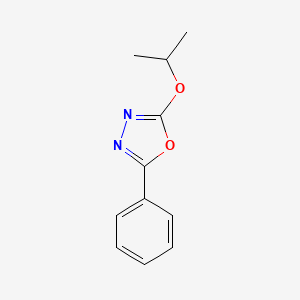
3,5-DiMethyl-d6-cyclohexanone--d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DiMethyl-d6-cyclohexanone–d4 is a deuterium-labeled derivative of 3,5-Dimethylcyclohexanone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various research applications, particularly in the field of drug development and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DiMethyl-d6-cyclohexanone–d4 typically involves the deuteration of 3,5-Dimethylcyclohexanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 3,5-DiMethyl-d6-cyclohexanone–d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation or chromatography to obtain the desired isotopically labeled compound .
化学反应分析
Types of Reactions
3,5-DiMethyl-d6-cyclohexanone–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
科学研究应用
3,5-DiMethyl-d6-cyclohexanone–d4 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-DiMethyl-d6-cyclohexanone–d4 involves its incorporation into biological systems where it can be tracked due to the presence of deuterium. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
相似化合物的比较
Similar Compounds
3,5-Dimethylcyclohexanone: The non-deuterated analog.
3,5-DiMethyl-d6-cyclohexanone: Another deuterium-labeled variant with different deuterium positions.
Uniqueness
3,5-DiMethyl-d6-cyclohexanone–d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and reaction mechanisms. The presence of deuterium can lead to kinetic isotope effects, which are valuable in understanding reaction dynamics .
属性
CAS 编号 |
1219804-55-3 |
|---|---|
分子式 |
C8H4D10O |
分子量 |
136.2577778 |
同义词 |
3,5-DiMethyl-d6-cyclohexanone--d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)
